4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole is a chemical compound with the molecular formula C4H5Br2N3. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of bromine atoms in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole typically involves the bromination of 2-methyl-2H-1,2,3-triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and automated systems are employed to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of triazole derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, triazole oxides, and reduced triazole derivatives, which have applications in pharmaceuticals and materials science.
Scientific Research Applications
4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of antifungal and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The triazole ring structure also contributes to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
- 4-Bromo-2-methyl-2H-1,2,3-triazole
- 5-Bromo-2-methyl-2H-1,2,3-triazole
- 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
Comparison: Compared to its similar compounds, 4-Bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole is unique due to the presence of two bromine atoms at different positions, which enhances its reactivity and versatility in chemical reactions. This structural feature allows for a broader range of applications and makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
Properties
Molecular Formula |
C4H5Br2N3 |
---|---|
Molecular Weight |
254.91 g/mol |
IUPAC Name |
4-bromo-5-(bromomethyl)-2-methyltriazole |
InChI |
InChI=1S/C4H5Br2N3/c1-9-7-3(2-5)4(6)8-9/h2H2,1H3 |
InChI Key |
FYBZVXPUWVZDCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=N1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.